molecular formula C16H13FO5 B6408797 3-(3-Fluoro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid CAS No. 1261911-83-4

3-(3-Fluoro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid

Cat. No.: B6408797
CAS No.: 1261911-83-4
M. Wt: 304.27 g/mol
InChI Key: YIXGUVFEPDLSEW-UHFFFAOYSA-N
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Description

3-(3-Fluoro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid is an organic compound with a complex structure It is characterized by the presence of both fluorine and methoxycarbonyl groups attached to a benzoic acid core

Properties

IUPAC Name

3-(3-fluoro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO5/c1-21-14-7-10(3-11(8-14)15(18)19)9-4-12(16(20)22-2)6-13(17)5-9/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXGUVFEPDLSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691534
Record name 3'-Fluoro-5-methoxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261911-83-4
Record name 3'-Fluoro-5-methoxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Fluorinated Intermediate:

    Coupling Reaction: The final step involves coupling the fluorinated and methoxycarbonylated intermediates to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives.

Scientific Research Applications

3-(3-Fluoro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-methoxycarbonylphenylboronic acid
  • 3-Fluoro-5-(methoxycarbonyl)benzoic acid
  • 3-Fluoro-5-methoxycarbonylphenylacetic acid

Uniqueness

3-(3-Fluoro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, leading to distinct biological and chemical properties.

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